![molecular formula C15H16BrNO2 B2920614 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol CAS No. 329777-38-0](/img/structure/B2920614.png)

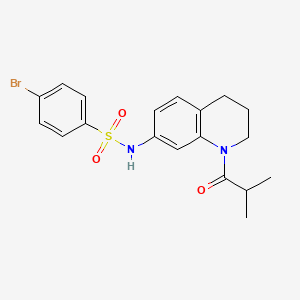

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Spectroscopic and Molecular Structure Analysis

- The compound was synthesized and characterized using spectroscopic (FT-IR and UV–Vis) and X-ray diffraction techniques. The study focused on molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses. It also explored interactions with DNA bases, highlighting its potential in biochemical applications (Demircioğlu et al., 2019).

Chemical Synthesis and Molecular Interaction

- The synthesis of 4-bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol through Schiff bases reduction route provided insights into its molecular structure. This process revealed significant intermolecular hydrogen bonding and secondary interactions, crucial for its application in chemical synthesis (Ajibade & Andrew, 2021).

Application in Photodynamic Therapy

- The compound's derivatives were used in the synthesis of zinc phthalocyanine, which exhibited properties useful for photodynamic therapy applications. Its high singlet oxygen quantum yield and good fluorescence properties suggest potential in cancer treatment (Pişkin et al., 2020).

Catalytic Activity and Biomimetic Applications

- An asymmetric dinuclear nickel(II) complex involving a derivative of 4-bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol was synthesized. This complex was used as a functional model for phosphodiesterase, indicating its potential in mimicking biological catalysis and enzyme functions (Ren et al., 2011).

Antioxidant Properties

- Bromophenol derivatives, related to 4-bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol, isolated from marine algae demonstrated potent antioxidant activities. These findings suggest their potential application in preventing oxidative deterioration in food and other products (Li et al., 2011).

Inhibitory Effects on Enzymes

- Certain bromophenol derivatives were identified as selective inhibitors for PR-SET7 and EZH2 enzymes, highlighting their potential use in cancer therapy. These compounds showed significant cell death and differentiation in human leukemia cells (Valente et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-bromo-2-[(4-ethoxyanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-9,17-18H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWRLAAZIDRJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2920532.png)

![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)

![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-3-carboxamide](/img/structure/B2920540.png)

![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2920545.png)

![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2920546.png)

![N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2920547.png)

![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)